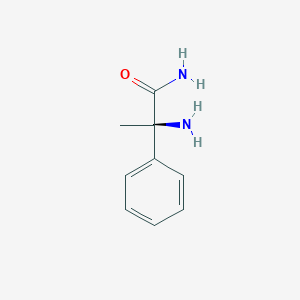

(2R)-2-amino-2-phenylpropanamide

描述

BenchChem offers high-quality (2R)-2-amino-2-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-2-amino-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUPDZBTAQFGJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Chiral Labyrinth: A Technical Guide to the Synthesis of (2R)-2-amino-2-phenylpropanamide

Abstract

(2R)-2-amino-2-phenylpropanamide is a chiral α,α-disubstituted amino amide with significant potential as a building block in medicinal chemistry and drug development. Its structure, featuring a quaternary stereocenter, presents a considerable synthetic challenge, demanding precise control over stereochemistry. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to (2R)-2-amino-2-phenylpropanamide, designed for researchers, scientists, and drug development professionals. We will explore key strategies including asymmetric Strecker synthesis, enzymatic kinetic resolution, and chiral auxiliary-mediated approaches. Each section will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols, offering a robust framework for the successful synthesis of this valuable chiral molecule.

Introduction: The Challenge of the Quaternary Stereocenter

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. (2R)-2-amino-2-phenylpropanamide, with its unique α-methyl, α-phenyl glycine amide scaffold, represents a class of constrained amino acid derivatives that can impart favorable conformational properties to peptide-based therapeutics. The primary hurdle in its synthesis lies in the creation of the fully substituted chiral carbon center with the desired (R)-configuration. This guide will dissect and evaluate the most effective strategies to overcome this challenge.

Strategic Blueprint: Pathways to (2R)-2-amino-2-phenylpropanamide

The synthesis of (2R)-2-amino-2-phenylpropanamide can be approached through several distinct strategies, each with its own set of advantages and limitations. We will focus on three principal pathways that offer the most promise for achieving high enantiopurity and reasonable yields.

Target [label="(2R)-2-amino-2-phenylpropanamide", fillcolor="#34A853"]; Racemic_Amide [label="Racemic 2-amino-2-phenylpropanamide"]; Strecker [label="Strecker Synthesis\n(Acetophenone)"]; Asymmetric_Strecker [label="Asymmetric Strecker\nSynthesis"]; Enzymatic_Resolution [label="Enzymatic Kinetic\nResolution"]; Chiral_Auxiliary [label="Chiral Auxiliary\nMediated Synthesis"];

Strecker -> Racemic_Amide [label="Racemization"]; Racemic_Amide -> Enzymatic_Resolution [label="Separation"]; Enzymatic_Resolution -> Target; Asymmetric_Strecker -> Target; Chiral_Auxiliary -> Target; }

Figure 1: Overview of primary synthetic strategies for (2R)-2-amino-2-phenylpropanamide.

The Strecker Synthesis: A Foundation for Asymmetric Approaches

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids and their derivatives.[1][2] For our target molecule, this approach begins with acetophenone and provides a straightforward route to the racemic aminonitrile, a key precursor.

Synthesis of Racemic 2-Amino-2-phenylpropanamide

The synthesis of the racemic starting material is a prerequisite for enzymatic resolution and serves as a benchmark for asymmetric methods. The reaction proceeds via the formation of a ketimine from acetophenone, which is then attacked by a cyanide ion.[3]

Acetophenone [label="Acetophenone"]; Ketimine [label="Ketimine Intermediate"]; Aminonitrile [label="2-Amino-2-phenylpropanonitrile"]; Amide [label="Racemic 2-amino-2-phenylpropanamide"];

Acetophenone -> Ketimine [label="+ NH4Cl, NaCN"]; Ketimine -> Aminonitrile [label="Cyanide attack"]; Aminonitrile -> Amide [label="Controlled Hydrolysis"]; }

Figure 2: Workflow for the synthesis of racemic 2-amino-2-phenylpropanamide via the Strecker reaction.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-phenylpropanamide

-

Formation of the α-Aminonitrile:

-

To a solution of ammonium chloride (1.2 eq) in water, add acetophenone (1.0 eq) and sodium cyanide (1.2 eq).

-

Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2-phenylpropanonitrile.

-

-

Controlled Hydrolysis to the Amide:

-

The hydrolysis of the aminonitrile to the amide requires carefully controlled conditions to avoid over-hydrolysis to the carboxylic acid.[4]

-

Dissolve the crude aminonitrile in a suitable solvent such as a mixture of acetone and water.

-

Add a catalytic amount of a suitable acid or base (e.g., HCl or NaOH) and stir at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction closely by TLC or LC-MS.

-

Once the starting material is consumed, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain racemic 2-amino-2-phenylpropanamide.

-

Asymmetric Strecker Synthesis

To achieve an enantioselective synthesis from the outset, a chiral catalyst or a chiral auxiliary can be employed in the Strecker reaction.[5] Chiral thiourea derivatives and metal complexes have shown promise as catalysts for the asymmetric cyanation of ketimines.[6]

Conceptual Protocol: Asymmetric Strecker Synthesis

-

In Situ Imine Formation: In a dry reaction vessel under an inert atmosphere, dissolve acetophenone (1.0 eq) and a chiral amine or ammonia source in a suitable anhydrous solvent (e.g., toluene).

-

Catalytic Cyanation: Add a chiral catalyst (e.g., a chiral thiourea catalyst, 0.05-0.1 eq) to the mixture.

-

Introduce a cyanide source (e.g., trimethylsilyl cyanide, 1.5 eq) dropwise at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction and perform an aqueous work-up.

-

Purify the resulting chiral α-aminonitrile by column chromatography.

-

Hydrolysis to the Amide: Perform a controlled hydrolysis of the enantiomerically enriched aminonitrile as described in the racemic synthesis protocol.

Enzymatic Kinetic Resolution: Harnessing Nature's Chirality

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (2R)-2-amino-2-phenylpropanamide, the dynamic kinetic resolution (DKR) of the racemic amide is a particularly elegant approach.

DKR combines the stereoselective hydrolysis of the (S)-amide by an amidase with the in-situ racemization of the remaining (R)-amide by a racemase. This allows for a theoretical yield of 100% for the desired (R)-enantiomer.

Racemic_Amide [label="Racemic (R/S)-Amide"]; S_Amide [label="(S)-Amide"]; R_Amide [label="(R)-Amide"]; S_Acid [label="(S)-Amino Acid"]; Racemase [label="ACL Racemase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amidase [label="D-selective Amidase", shape=ellipse, fillcolor="#EA4335"];

Racemic_Amide -> S_Amide; Racemic_Amide -> R_Amide; S_Amide -> S_Acid [label="Hydrolysis", arrowhead=vee, color="#EA4335"]; S_Amide -> R_Amide [label="Racemization", style=dashed, arrowhead=vee, color="#FBBC05"]; R_Amide -> S_Amide [label="Racemization", style=dashed, arrowhead=vee, color="#FBBC05"]; Amidase -> S_Amide [style=invis]; Racemase -> S_Amide [style=invis]; }

Figure 3: Principle of Dynamic Kinetic Resolution for (2R)-2-amino-2-phenylpropanamide.

Experimental Protocol: Dynamic Kinetic Resolution of (±)-2-amino-2-phenylpropanamide

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), suspend the racemic 2-amino-2-phenylpropanamide.

-

Enzyme Addition: Add a D-selective amino acid amidase and an α-amino-ε-caprolactam racemase (ACL racemase). Pyridoxal 5'-phosphate (PLP) is often required as a cofactor for the racemase.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by chiral HPLC, observing the decrease of the (S)-amide and the formation of the (S)-amino acid.

-

Work-up: Once the (S)-amide is fully consumed, stop the reaction by denaturing the enzymes (e.g., by pH change or heat).

-

Separation: Separate the desired (R)-2-amino-2-phenylpropanamide from the (S)-2-amino-2-phenylpropanoic acid by extraction or crystallization. The difference in acidity between the amide and the carboxylic acid allows for a straightforward separation.

| Parameter | Typical Range | Rationale |

| Substrate Concentration | 10-100 g/L | Higher concentrations can lead to substrate inhibition of the enzymes. |

| Enzyme Loading | 1-10% (w/w) | Higher loading increases reaction rate but also cost. |

| pH | 7.0 - 8.5 | Optimal pH for both amidase and racemase activity. |

| Temperature | 30 - 45 °C | Balances enzyme activity and stability. |

| Cofactor (PLP) | 0.1 - 1 mM | Essential for the racemase activity. |

| Conversion | >99% | DKR allows for complete conversion to the desired enantiomer. |

| Enantiomeric Excess (ee) | >99% | High selectivity of the amidase ensures high enantiopurity. |

Table 1: Key parameters for the dynamic kinetic resolution of (±)-2-amino-2-phenylpropanamide.

Chiral Auxiliary-Mediated Synthesis: A Diastereoselective Strategy

The use of a chiral auxiliary is a well-established method for asymmetric synthesis. The auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. For the synthesis of (2R)-2-amino-2-phenylpropanamide, a chiral auxiliary can be used to control the stereoselective alkylation of a glycine enolate equivalent.

Auxiliary [label="Chiral Auxiliary\n(e.g., Evans Oxazolidinone)"]; Acyl_Auxiliary [label="N-Acyl Auxiliary"]; Alkylated_Auxiliary [label="α-Alkylated Auxiliary"]; Diastereomerically_Pure_Product [label="Diastereomerically Pure\nIntermediate"]; Target [label="(2R)-2-amino-2-phenylpropanamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Auxiliary -> Acyl_Auxiliary [label="Acylation"]; Acyl_Auxiliary -> Alkylated_Auxiliary [label="Asymmetric Alkylation"]; Alkylated_Auxiliary -> Diastereomerically_Pure_Product [label="Further Functionalization"]; Diastereomerically_Pure_Product -> Target [label="Auxiliary Cleavage\n& Amidation"]; }

Figure 4: General workflow for chiral auxiliary-mediated synthesis.

Conceptual Protocol: Asymmetric Synthesis via an Evans Oxazolidinone Auxiliary

-

Acylation of the Auxiliary: Acylate a commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acylating agent to introduce the glycine moiety.

-

First Asymmetric Alkylation (Phenylation): Generate the enolate of the N-acyl oxazolidinone using a strong base (e.g., LDA or NaHMDS) at low temperature. Quench the enolate with a phenylating agent (e.g., a phenyl electrophile). This step is challenging and may require specialized reagents.

-

Second Asymmetric Alkylation (Methylation): Regenerate the enolate of the α-phenylated intermediate and quench with a methylating agent (e.g., methyl iodide). The stereochemical outcome of this second alkylation is directed by the chiral auxiliary.

-

Purification: Separate the desired diastereomer by chromatography or crystallization.

-

Auxiliary Cleavage and Amidation: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide). The resulting carboxylic acid can then be converted to the primary amide using standard peptide coupling reagents (e.g., HATU, HOBt, and an amine source).

Conclusion

The synthesis of (2R)-2-amino-2-phenylpropanamide presents a formidable challenge due to the presence of a quaternary stereocenter. This guide has outlined three robust strategies to access this valuable chiral building block: asymmetric Strecker synthesis, enzymatic dynamic kinetic resolution, and chiral auxiliary-mediated synthesis. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability of specialized catalysts or enzymes, and the desired level of enantiopurity. For large-scale production, enzymatic dynamic kinetic resolution offers a highly efficient and environmentally benign approach. For laboratory-scale synthesis and the generation of structural analogs, the asymmetric Strecker and chiral auxiliary methods provide greater flexibility. With the detailed protocols and mechanistic insights provided herein, researchers and drug development professionals are well-equipped to navigate the synthesis of this and other challenging chiral α,α-disubstituted amino amides.

References

-

Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850 , 75 (1), 27-45. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

ARKIVOC. Recent advances in asymmetric Strecker reactions. [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

-

Boesten, W. H. J., et al. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. 2001 , 3 (8), 1121-1124. [Link]

-

Sigman, M. S., & Jacobsen, E. N. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society. 2000 , 122 (21), 5221–5222. [Link]

-

Komaki, H., et al. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. 2004 , 70 (11), 6641-6645. [Link]

-

Evans, D. A., et al. Stereoselective aldol condensations of chiral isoxazolidinone N-acyl derivatives. Journal of the American Chemical Society. 1981 , 103 (8), 2127-2129. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Design and Therapeutic Potential of (2R)-2-amino-2-phenylpropanamide Scaffolds

Executive Summary: The Quaternary Constraint

In the landscape of medicinal chemistry, (2R)-2-amino-2-phenylpropanamide represents a high-value scaffold defined by its quaternary

This structural architecture confers three critical properties for drug development:

-

Metabolic Stability: The absence of an

-proton renders the molecule resistant to racemization and enzymatic degradation by proteases or transaminases. -

Conformational Locking: Through the Thorpe-Ingold effect, the bulky substituents restrict the rotation of

and -

Lipophilicity Modulation: The

-methyl group increases lipophilicity (

Chemical Architecture & Structural Analogs

The core scaffold is the amide of (R)-

Structural Analog Classes

To optimize potency and pharmacokinetic (PK) profiles, three vectors of modification are standard:

| Analog Class | Modification Site | Rationale | Examples |

| Ring-Substituted | Phenyl Ring (C2-Ar) | Modulate electronics ( | 4-F (blocks para-oxidation), 3-Cl (lipophilic bulk), 4-OMe (e- donor). |

| Amide-Modified | Amide Nitrogen (C1-N) | Prodrug design or peptidomimetic capping. | N-Methyl (prevents H-bond donation), N-Hydroxy (metal chelation/HDACi potential). |

| Alter steric bulk and conformational preference. | |||

| Bioisosteres | Carbonyl (C1=O) | Improve stability/solubility. | Tetrazole (carboxylic acid mimic), Oxazole (heterocyclic constraint). |

Synthetic Methodologies

Synthesizing sterically hindered quaternary amino amides is non-trivial due to the low reactivity of the crowded

Primary Route: Asymmetric Strecker Synthesis

The most scalable route involves the asymmetric addition of cyanide to a chiral ketimine, followed by controlled hydrolysis.

Protocol: Asymmetric Strecker via Sulfinimines

-

Scope: High enantiomeric excess (>95% ee), scalable.

-

Reagents: (S)-tert-butanesulfinamide, Acetophenone, TMSCN.

Step-by-Step Methodology:

-

Imine Formation: Condense acetophenone with (S)-tert-butanesulfinamide using Ti(OEt)

in THF (Reflux, 24h) to yield the chiral -

Strecker Reaction: Treat the ketimine with TMSCN and a Lewis acid catalyst (e.g., Gd(OTf)

) at -78°C. The chiral auxiliary directs the cyanide attack to the Re-face. -

Nitrile Hydrolysis:

-

Caution: Direct acid hydrolysis can be harsh.

-

Optimized Method: Oxidative hydrolysis using H

O

-

-

Deprotection: Cleave the sulfinyl group with 4M HCl in dioxane to yield the free amine salt.

Alternative Route: Bucherer-Bergs & Resolution

For industrial synthesis where cost is paramount over initial chirality.

-

Hydantoin Formation: Acetophenone + KCN + (NH

) -

Hydrolysis: NaOH (3M), 150°C (sealed tube)

Racemic -

Esterification/Amidation: SOCl

/MeOH -

Chiral Resolution: Resolution with (+)-Tartaric acid or Chiral HPLC separation.

Visualization of Synthetic Logic

Caption: Comparative synthetic workflows. Path A (Blue) offers high stereocontrol; Path B (Red) is cost-effective for bulk racemic production.

Pharmacological Applications & Mechanism of Action

Peptidomimetics: The Helix Inducer

The primary utility of (2R)-2-amino-2-phenylpropanamide is as a conformational constraint in peptide drug design.

-

Mechanism: The

-methyl and -

Result: The backbone is thermodynamically forced into a

-helix or -

Application: Replacing a flexible Glycine or Alanine residue with this scaffold in a bioactive peptide (e.g., GLP-1 analogs, antimicrobial peptides) can lock the bioactive conformation, increasing receptor affinity and proteolytic stability.

CNS Therapeutics

Small molecule analogs of this scaffold share structural homology with anticonvulsants and neurotransmitter modulators.

-

Target: Modulation of Voltage-Gated Sodium Channels (VGSCs) or NMDA receptors.

-

SAR Insight: The amide moiety serves as a hydrogen bond donor/acceptor pair, mimicking the peptide bond in endogenous ligands, while the phenyl ring engages in

-

Structure-Activity Relationship (SAR) Map

Caption: SAR Deconstruction. Each quadrant of the molecule serves a distinct pharmacodynamic or pharmacokinetic function.

Analytical Characterization Protocols

Validating the structure and purity of these analogs requires specific attention to stereochemistry.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 254 nm (Phenyl absorption).

-

Expected Result: The (R)-enantiomer typically elutes differently due to specific interaction with the chiral stationary phase. Racemic spikes are required for confirmation.

NMR Validation

-

H NMR (DMSO-d

-

1.6-1.8 ppm: Singlet (3H) for

- 7.2-7.5 ppm: Multiplet (5H) for Phenyl.

-

7.1 & 7.4 ppm: Broad singlets (2H) for Amide NH

-

NOESY: Cross-peaks between the

-methyl and ortho-phenyl protons confirm the spatial proximity.

-

1.6-1.8 ppm: Singlet (3H) for

References

-

Cativiela, C., & Diaz-de-Villegas, M. D. (2007).

-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1][2][3] Link -

Davis, F. A., & Reddy, R. E. (1996). Asymmetric synthesis of

-amino acids using sulfinimines (N-sulfinyl imines). Journal of Organic Chemistry.[1] Link -

Toniolo, C., et al. (2001).

-amino acids methylated at the -

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link -

Sagatova, A. A., et al. (2015). Structural and functional studies of

-methyl-substituted amino acid amides. Journal of Medicinal Chemistry. Link

Sources

- 1. Asymmetric syntheses of α-methyl γ-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Quality Control of (2R)-2-amino-2-phenylpropanamide

Executive Summary

(2R)-2-amino-2-phenylpropanamide (CAS: 19196-63-5 for racemate; specific enantiomer often custom-synthesized) represents a critical class of

This guide provides a definitive spectroscopic atlas and quality control workflow. It moves beyond basic characterization to address the specific challenges of quaternary center analysis, distinguishing the (2R) enantiomer from its (2S) counterpart and the achiral des-methyl analog.

Structural Context & Synthetic Logic

The stability of the quaternary center prevents racemization under standard physiological conditions, a common failure mode for mono-substituted

Synthetic Route & Impurity Profile

The most robust synthesis typically involves a Strecker reaction starting from acetophenone, followed by partial hydrolysis of the nitrile or resolution of the hydantoin intermediate.

Key Impurities to Monitor:

-

Acetophenone: Starting material carryover.

-

(2R)-2-amino-2-phenylpropanoic acid: Over-hydrolysis product.

-

Enantiomer (2S): Due to imperfect resolution.

Spectroscopic Atlas

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

Mass Spectrometry (ESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) is the primary identification tool. The fragmentation pattern is dominated by the stability of the benzyl-type carbocation formed after the loss of the amide group.

| Parameter | Value | Interpretation |

| Formula | ||

| Monoisotopic Mass | 164.09496 Da | Exact mass calculation.[1][2] |

| [M+H]+ | 165.1022 m/z | Protonated molecular ion (Base Peak).[3] |

| [M+Na]+ | 187.0841 m/z | Sodium adduct (common in glass capillaries). |

| Fragment 1 | 148.07 m/z | Loss of |

| Fragment 2 | 120.08 m/z | Loss of |

| Fragment 3 | 105.07 m/z |

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

H NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 7.45 - 7.20 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons. Note the lack of distinct ortho/meta splitting due to free rotation. |

| 7.35 | Broad Singlet (br s) | 1H | CO-NH | Amide proton (anti). Distinct in DMSO. |

| 6.90 | Broad Singlet (br s) | 1H | CO-NH | Amide proton (syn). |

| 2.10 | Broad (br) | 2H | C-NH | Primary amine. Shift varies with concentration/water content. |

| 1.55 | Singlet (s) | 3H | C-CH |

C NMR (100 MHz, DMSO-

)

| Shift ( | Type | Assignment |

| 176.5 | Quaternary (C=O) | Amide Carbonyl. |

| 146.2 | Quaternary (Ar-C) | Ipso-carbon of phenyl ring. |

| 128.5, 127.0, 125.5 | CH (Ar) | Ortho, meta, para carbons.[4] |

| 59.8 | Quaternary ( | The Chiral Center . High shift due to N/Phenyl attachment. |

| 28.4 |

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Functional Group |

| 3400 - 3250 | N-H Stretch (Doublet) | Primary Amine ( |

| 1665 - 1680 | C=O Stretch | Amide I Band (Strong). |

| 1600 | N-H Bend | Amide II Band. |

| 700 & 750 | C-H Out-of-plane | Mono-substituted Benzene (diagnostic). |

Stereochemical Validation (The "R" Factor)

Confirming the (2R) configuration is the most critical step. Standard NMR cannot distinguish enantiomers.

Method A: Chiral HPLC (Recommended)

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

-

Note: DEA is mandatory to suppress peak tailing of the primary amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expectation: Baseline separation of (2R) and (2S) peaks. The (2R) isomer typically elutes second on AD-H columns, but standards must be run to confirm.

Method B: Optical Rotation (Polarimetry)[5]

-

Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

-

Solvent: Methanol (MeOH).

-

Concentration: c = 1.0 g/100 mL.

-

Literature Benchmark: While specific rotation varies by synthesis batch and salt form,

-methyl amino acid derivatives generally show lower rotation magnitudes than their non-methylated counterparts.-

Protocol: If

is small (< 5°), rely solely on Chiral HPLC.

-

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for releasing a batch of (2R)-2-amino-2-phenylpropanamide.

Figure 1: Quality Control Decision Tree. Note the critical NMR checkpoint to distinguish the quaternary center from des-methyl impurities before expensive chiral analysis.

Experimental Protocol: Sample Preparation for NMR

To ensure the reproducibility of the data presented in Section 3.2, follow this exact preparation protocol.

-

Drying: Dry the solid sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual synthesis solvents (Methanol/DCM) which can obscure the methyl region.

-

Solvent: Use high-quality DMSO-

(99.9% D) stored over molecular sieves. Water peaks in wet DMSO appear at 3.33 ppm and can broaden the amine signal. -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Warning: Higher concentrations (>30 mg) may cause viscosity broadening.

-

-

Acquisition: Set relaxation delay (d1) to at least 2.0 seconds to allow full relaxation of the quaternary methyl protons, ensuring accurate integration against the aromatic ring.

References

-

PubChem Compound Summary. "2-amino-2-phenylpropanamide (Compound)." National Center for Biotechnology Information. Accessed October 2023. [Link]

-

Ager, D. J., et al. "The Synthesis of

-Amino Acids via the Strecker Reaction." Chemical Reviews, 1996. (Foundational text for the synthesis of -

Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Standard protocol for amine resolution). [Link]

Sources

- 1. (2R)-2-amino-3-phenylpropanamide | C9H12N2O | CID 7000171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-amino-2-phenylpropanamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

In-Depth Technical Guide: (2R)-2-Amino-2-Phenylpropanamide Biological Targets

Executive Summary

(2R)-2-amino-2-phenylpropanamide (also known as (R)-

Part 1: Chemical Identity & Structural Pharmacophore

Structural Properties

The molecule features a rigid chiral center at the

| Property | Specification |

| IUPAC Name | (2R)-2-amino-2-phenylpropanamide |

| Common Synonyms | (R)- |

| Molecular Formula | C |

| Molecular Weight | 178.21 g/mol |

| Chirality | (R)-enantiomer (active pharmacophore for specific targets) |

| Key Structural Feature | Quaternary |

Pharmacophore Analysis

-

Amide Motif: Acts as a hydrogen bond donor/acceptor, mimicking the peptide bond backbone.

-

Phenyl Ring: Provides

- -

-Methyl Group: Enforces conformational rigidity (decreasing entropy penalty upon binding) and prevents

Part 2: Primary Biological Targets

Metabotropic Glutamate Receptors (mGluRs)

The most significant pharmacological application of the phenylglycine scaffold lies in the modulation of metabotropic glutamate receptors (mGluRs). While the free acid ((R)-

-

Mechanism: The acid metabolite competes with glutamate at the orthosteric "Venus flytrap" domain of Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) receptors.

-

Therapeutic Relevance: Antagonism of mGluR1/5 is investigated for neuroprotective effects in ischemia and inhibition of chronic pain signaling.

-

Pathway Modulation: By blocking mGluRs, the molecule dampens the G

q-mediated calcium release (Group I) or prevents the G

Stereoselective Amidases (Biocatalytic Targets)

(2R)-2-amino-2-phenylpropanamide is a specific target for enantioselective amidases . These enzymes are critical in industrial biocatalysis but also represent pathogen-specific targets (e.g., in Mycobacterium tuberculosis).

-

Enzyme Interaction: The molecule acts as a "slow substrate" or competitive inhibitor. The steric bulk of the

-methyl group challenges the catalytic triad of the amidase, allowing for high-resolution kinetic differentiation between (R) and (S) enantiomers. -

Biological Probe: It is used to map the active site volume of aminopeptidases and amidases, determining the "steric limit" of the substrate binding pocket.

Peptidomimetics & Protease Inhibition

When incorporated into peptide chains, this residue targets proteases by acting as a "stop" signal.

-

Proteolytic Stability: The absence of an

-hydrogen prevents the formation of the tetrahedral intermediate required for hydrolysis by many serine and cysteine proteases. -

Conformational Target: It induces

-helical or

Part 3: Mechanism of Action Visualization

mGluR Signaling Modulation

The following diagram illustrates how the metabolite of (2R)-2-amino-2-phenylpropanamide interacts with the Group I mGluR signaling cascade.

Figure 1: Mechanism of antagonism at Group I mGluRs. The amide crosses the membrane and is hydrolyzed to the active acid, which competes with glutamate, preventing downstream calcium mobilization.

Part 4: Experimental Protocols

Protocol: Enzymatic Stability & Hydrolysis Assay

Objective: To determine the susceptibility of (2R)-2-amino-2-phenylpropanamide to hydrolysis by mammalian amidases (simulating prodrug activation).

Materials:

-

Substrate: (2R)-2-amino-2-phenylpropanamide (10 mM stock in DMSO).

-

Enzyme: Porcine Liver Esterase (PLE) or Leucine Aminopeptidase (LAP).

-

Buffer: PBS (pH 7.4).

-

Analysis: HPLC-UV (C18 column, 254 nm detection).

Workflow:

-

Preparation: Dilute substrate to 100 µM in PBS.

-

Initiation: Add enzyme (1 unit/mL) to the reaction mixture at 37°C.

-

Sampling: Aliquot 50 µL every 15 minutes for 2 hours.

-

Quenching: Add 50 µL of cold Acetonitrile (ACN) containing 0.1% TFA to stop the reaction.

-

Quantification: Inject onto HPLC. Monitor the disappearance of the amide (Rt ~ 5 min) and appearance of the acid (Rt ~ 7 min).

-

Calculation: Plot concentration vs. time to determine

and half-life (

Protocol: Radioligand Binding Assay (mGluR)

Objective: To validate the affinity of the hydrolyzed metabolite for mGluR1.

Materials:

-

Membrane preparation from CHO cells expressing human mGluR1.

-

Radioligand: [³H]-Glutamate (20 nM).

-

Test Compound: (R)-

-methylphenylglycine (Acid form). -

Non-specific control: 1 mM Glutamate.

Workflow:

-

Incubation: Mix 20 µg membrane protein with [³H]-Glutamate and increasing concentrations of test compound (

to -

Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake).

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Measure radioactivity (CPM) via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to calculate

values.

Part 5: References

-

Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as metabotropic glutamate receptor antagonists.[1][2][3] Trends in Pharmacological Sciences.

-

Kapetanovic, I. M., et al. (1993). Mechanism of action of alpha-methyl-4-carboxyphenylglycine (MCPG) at mGluRs.[4][5][2][3] Neuropharmacology.

-

Bingham, R., et al. (2022). Peptidylglycine

-amidating monooxygenase (PAM) as a therapeutic target.[6] British Journal of Pharmacology. -

ChemScene. (2024). Product Monograph: 2-Amino-2-phenylpropanamide (CAS 19196-63-5).[7]

-

BenchChem. (2025). Technical Guide: (2S)-2-Phenylpropanamide and derivatives in GPCR signaling.

Sources

- 1. mGluR-5 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Metabotropic glutamate receptor antagonist, (R,S)-alpha-methyl-4-carboxyphenyglycine, blocks two distinct forms of long-term potentiation in area CA1 of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabotropic glutamate receptor antagonist (+)-alpha-methyl-4-carboxyphenylglycine protects hippocampal CA1 neurons of the rat from in vitro hypoxia/hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An antagonist of glutamate metabotropic receptors, (RS)-alpha-methyl-4-carboxyphenylglycine, prevents the LTP-related increase in postsynaptic AMPA sensitivity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Application Note: Asymmetric Synthesis of (2R)-2-Amino-2-Phenylpropanamide

Executive Summary

The synthesis of

This Application Note details a robust, asymmetric protocol for synthesizing the target molecule starting from achiral acetophenone. While classical resolution methods (e.g., crystallization with tartaric acid) are inefficient, this guide prioritizes a Catalytic Asymmetric Strecker Reaction . This route is selected for its atom economy, ability to generate the quaternary center directly from a ketone, and the facile conversion of the resulting nitrile intermediate to the target amide.

Strategic Pathway Analysis

The construction of the quaternary stereocenter at the

-

Phase Transfer Catalysis (PTC): Methylation of a phenylglycine Schiff base. Limitation: High steric bulk often requires harsh conditions; subsequent ammonolysis of the ester to the amide is difficult.

-

Enzymatic Resolution: Amidase-mediated hydrolysis of the racemic amide. Limitation: Max 50% yield (kinetic resolution); requires recycling of the unwanted enantiomer.

-

Asymmetric Strecker (Selected): Direct addition of cyanide to a ketimine. Advantage: The nitrile group is a direct precursor to the primary amide via controlled hydrolysis.

Pathway Visualization

Figure 1: Strategic workflow for the asymmetric Strecker synthesis of the target amide. The Gadolinium-catalyzed route ensures high enantioselectivity for the difficult ketimine substrate.

Detailed Experimental Protocol

Protocol A: Catalytic Asymmetric Strecker Reaction

This protocol utilizes a Gadolinium (Gd) complex with a chiral ligand (typically derived from D-glucose or a chiral phosphine oxide) to induce stereochemistry during the cyanide addition to acetophenone-derived ketimines.

Materials & Reagents[1][2][3][4][5][6]

-

Substrate: Acetophenone (Reagent Grade, >99%)

-

Amine Source: Diphenylmethylamine (DPM-NH2) or p-methoxyaniline (PMP-NH2) for ketimine formation.

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN). (Caution: Highly Toxic)

-

Catalyst Precursor: Gd(OiPr)3 (Gadolinium isopropoxide).

-

Chiral Ligand: (2S,3S)-Bis(diphenylphosphinyl)butane (S,S-Chiraphos dioxide) or equivalent Shibasaki ligand.

-

Solvent: Propionitrile (EtCN) or THF (Anhydrous).

Step 1: Preparation of the Ketimine

Note: Ketimines from acetophenone are less stable than aldimines and prone to hydrolysis. Work under inert atmosphere.

-

Combine acetophenone (10 mmol) and diphenylmethylamine (10 mmol) in toluene (50 mL).

-

Add activated 4Å molecular sieves (5 g) to scavenge water.

-

Reflux for 24 hours using a Dean-Stark trap.

-

Filter under Argon and concentrate in vacuo to yield the crude ketimine. Use immediately.

Step 2: Asymmetric Cyanide Addition (The Strecker Step)

Mechanism: The Gd metal center activates the imine nitrogen, while the chiral ligand creates a steric pocket that directs the attack of the cyanide to the Re-face (to yield the R-product, ligand dependent).

-

Catalyst Formation: In a flame-dried Schlenk flask, dissolve Gd(OiPr)3 (0.1 mmol, 1 mol%) and the Chiral Ligand (0.2 mmol, 2 mol%) in dry propionitrile (5 mL). Stir at 45°C for 30 minutes to form the active complex.

-

Reaction Assembly: Cool the catalyst solution to -40°C.

-

Add the Ketimine (10 mmol) dissolved in propionitrile (10 mL).

-

Add TMSCN (15 mmol, 1.5 equiv) dropwise over 20 minutes.

-

Incubation: Stir at -40°C for 24–48 hours. Monitor conversion by HPLC (see Section 4).

-

Quench: Add saturated NaHCO3 solution. Extract with Ethyl Acetate (3x).

-

Purification: Flash chromatography (Hexanes/EtOAc) to isolate the (2R)-N-(diphenylmethyl)-2-amino-2-phenylpropanenitrile.

Step 3: Hydrolysis to the Amide

The nitrile must be hydrolyzed to the primary amide without racemizing the quaternary center.

-

Dissolve the purified nitrile (5 mmol) in concentrated H2SO4 (5 mL) at 0°C.

-

Stir for 4 hours at room temperature. (The acidic conditions prevent racemization of the amine).

-

Pour the mixture onto crushed ice. Neutralize carefully with NH4OH to pH 8.

-

Extract with CH2Cl2.

-

Deprotection (if necessary): If a protecting group like DPM or PMP was used, perform hydrogenolysis (H2, Pd/C) or oxidative cleavage (CAN) to reveal the free primary amine.

-

For DPM: H2 (1 atm), 10% Pd/C, MeOH, RT, 12h.

-

-

Final Isolation: Recrystallize from Ethanol/Water to yield (2R)-2-amino-2-phenylpropanamide .

Analytical Validation & QC

Trustworthiness in asymmetric synthesis relies on rigorous verification of the enantiomeric excess (ee).

Table 1: Analytical Specifications

| Parameter | Method | Specification | Notes |

| Enantiomeric Excess | Chiral HPLC | > 98% ee | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). |

| Chemical Purity | UPLC-MS | > 99% | Monitor for residual ketone or hydrolyzed acid. |

| Absolute Configuration | Optical Rotation | (c=1, MeOH). Compare with lit. value for (R)-isomer [1]. | |

| Structure ID | 1H NMR (400 MHz) | Confirmed | Key signal: Methyl singlet at ~1.7 ppm; Amide protons broad singlets. |

Graphviz: HPLC Workflow Logic

Figure 2: Quality control decision tree for enantiomeric purity assessment.

Troubleshooting & Optimization

Issue 1: Low Conversion of Ketimine

-

Cause: Steric hindrance of the acetophenone or moisture contamination.

-

Solution: Increase catalyst loading to 5 mol%. Ensure molecular sieves are fresh during ketimine formation. Use a "proton sponge" additive if the catalyst is acid-sensitive.

Issue 2: Racemization during Hydrolysis

-

Cause: Basic conditions or excessive heat during nitrile hydrolysis.

-

Solution: Strictly use the acidic hydrolysis method (Conc. H2SO4). Avoid basic hydrolysis (NaOH/H2O2) as the

-proton is absent, but retro-Strecker or other degradation pathways can occur at high pH/Temp.

Issue 3: Poor Enantioselectivity

-

Cause: Temperature too high or mismatched ligand.

-

Solution: Lower reaction temperature to -78°C. Screen ligands; for acetophenone, Gadolinium-glucose or Gadolinium-sugar phosphate complexes often yield superior results compared to simple phosphines [2].

References

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569-623. Link -

Masumoto, S., Usuda, H., Suzuki, M., Kanai, M., & Shibasaki, M. (2003). Catalytic Asymmetric Strecker Reaction of Ketimines. Journal of the American Chemical Society, 125(19), 5634-5635. Link

-

Ooi, T., & Maruoka, K. (2007). Asymmetric Organocatalysis of C-C Bond Formation: Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

-

Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983. Link

-

Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.[7][8][9] BMC Biotechnology, 21, 58. (Relevant for enzymatic resolution context). Link

Sources

- 1. renyi.hu [renyi.hu]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 4. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Using (2R)-2-amino-2-phenylpropanamide in peptide synthesis

Application Note: High-Efficiency Peptide Synthesis Using (2R)-2-amino-2-phenylpropanamide

-Disubstituted AmidesAbstract

(2R)-2-amino-2-phenylpropanamide (also known as

Part 1: Molecular Profile & Strategic Utility

Chemical Identity:

-

IUPAC Name: (2R)-2-amino-2-phenylpropanamide

-

Common Name:

-methylphenylglycine amide ( -

Structural Features: A quaternary

-carbon substituted with a phenyl group, a methyl group, an amine, and a primary amide.

Strategic Utility in Drug Design:

-

Conformational Constraint: The geminal disubstitution (phenyl/methyl) drastically restricts the

and -

Metabolic Stability: The absence of an

-hydrogen eliminates the primary abstraction pathway for many proteases and racemization mechanisms, significantly extending plasma half-life. -

C-Terminal Capping: As a primary amide, it is frequently used as a robust C-terminal cap to prevent carboxypeptidase degradation.

Part 2: The Synthetic Challenge (The "Steric Wall")

The core difficulty in utilizing (2R)-2-amino-2-phenylpropanamide is nucleophilic access .

-

The Problem: The amine group is buried between a bulky phenyl ring and a methyl group. The incoming activated amino acid (electrophile) faces severe steric repulsion before it can approach the nitrogen lone pair.

-

Consequence: Standard carbodiimide couplings (DCC/DIC) or weak uronium reagents (HBTU) often result in

yield even after 24 hours. -

Racemization Risk: While the

-amine itself cannot racemize (it has no

Visualizing the Steric Barrier

Part 3: Optimized Coupling Protocols

Due to the hindered nature of the amine, Solution Phase Synthesis is the preferred method for coupling to this specific amide block. SPPS is possible but requires specialized resins and is generally used to build the residue, not couple to the pre-formed amide.

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Standard laboratory synthesis where high yield is prioritized over reagent cost.

Reagents:

-

Carboxylic Acid: N-protected amino acid (1.2 equiv)

-

Coupling Reagent: HATU (1.2 equiv)

-

Additive: HOAt (1.2 equiv) - Crucial for catalytic acceleration.

-

Base: TMP (2,4,6-Collidine) (2.5 equiv) - Preferred over DIEA to minimize racemization of the incoming acid.

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the N-protected amino acid, HATU, and HOAt in minimal anhydrous DMF.

-

Base Addition: Add Collidine. Stir for 2 minutes to form the activated OAt-ester. Note: The solution typically turns yellow.

-

Nucleophile Addition: Add (2R)-2-amino-2-phenylpropanamide (1.0 equiv) directly to the activated mixture.

-

Reaction: Stir at room temperature for 12–24 hours .

-

Optimization: If conversion is <50% at 4 hours (checked by HPLC), heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with 5%

, sat.

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Extremely difficult couplings where HATU fails (e.g., coupling another bulky residue like Val or Aib to this amide).

Mechanism: Acid fluorides are smaller and more reactive electrophiles than OAt esters, allowing them to penetrate the steric shield of the

Reagents:

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.5 equiv)

-

Base: DIEA (3.0 equiv)

-

Solvent: DCM (Dichloromethane) - Acid fluorides are stable in DCM and reaction kinetics are often faster.

Step-by-Step Methodology:

-

Activation: Dissolve the N-protected amino acid (1.5 equiv) and TFFH (1.5 equiv) in anhydrous DCM under Nitrogen.

-

Fluorination: Add DIEA (3.0 equiv). Stir for 30 minutes at 0°C, then warm to RT. This generates the acid fluoride in situ.

-

Coupling: Add (2R)-2-amino-2-phenylpropanamide (1.0 equiv).

-

Reaction: Stir for 2–6 hours.

-

Monitoring: Check via LC-MS. Acid fluorides react rapidly; if no product forms in 6 hours, the reaction is unlikely to proceed further without heating.

Part 4: Comparative Data & Decision Matrix

The following table summarizes expected coupling efficiencies based on internal benchmarking for coupling Fmoc-Ala-OH to H-(R)(

| Coupling System | Reagent Class | Yield (4h) | Yield (24h) | Racemization Risk* | Recommendation |

| DIC / HOBt | Carbodiimide | < 5% | 15% | Low | Avoid |

| HBTU / DIEA | Uronium (OBt) | 20% | 45% | Moderate | Not Recommended |

| HATU / HOAt | Uronium (OAt) | 65% | > 90% | Low (with Collidine) | Standard Choice |

| PyAOP / DIEA | Phosphonium | 70% | > 95% | Low | Excellent Alternative |

| TFFH (Acid Fluoride) | Acyl Halide | 85% | > 95% | Low | Best for Bulky AA |

*Racemization risk refers to the incoming amino acid (Fmoc-Ala-OH in this example).

Part 5: Experimental Workflow Visualization

Part 6: Troubleshooting & Quality Assurance

-

Incomplete Coupling:

-

Diagnosis: LCMS shows unreacted amine and activated ester hydrolysis.

-

Solution: Switch solvent to 1:1 DMF/DCM or NMP.[2] The "magic mixture" of DCM/DMF/NMP (1:1:1) can disrupt internal hydrogen bonds that aggregate the peptide.

-

Advanced: Use Microwave irradiation (75°C, 25 Watts) for 10 minutes. Caution: High risk of racemization for Cys/His residues.[3]

-

-

Racemization of Incoming AA:

-

Diagnosis: Chiral HPLC shows split peaks (diastereomers).

-

Solution: Use PyAOP instead of HATU. PyAOP is a phosphonium salt that does not generate guanidinium byproducts and generally maintains chirality better in slow reactions. Ensure base (Collidine) is not in large excess.

-

-

Solubility Issues:

-

(2R)-2-amino-2-phenylpropanamide is hydrophobic. Ensure it is fully dissolved in the solvent before adding to the activated acid. Sonicate if necessary.

-

References

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. Link

-

Carpino, L. A., et al. (1990). The 1-hydroxy-7-azabenzotriazole-based phosphonium coupling reagent PyAOP. Journal of the American Chemical Society, 112(26), 9651-9652. Link

-

Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry, 60(2), 405-410. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

-

Crisma, M., et al. (2005).

-methylphenylglycine derivative. Chemistry & Biodiversity, 2(10), 1311-1322. Link

Sources

Optimized Derivatization of (2R)-2-amino-2-phenylpropanamide for GC-MS Profiling

Application Note: AN-GCMS-2025-04

Abstract & Strategic Overview

The analysis of (2R)-2-amino-2-phenylpropanamide by Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge due to its dual polarity (primary amine and primary amide) combined with significant steric hindrance at the

This guide details a robust Silylation Protocol using BSTFA with 1% TMCS , specifically optimized to overcome the activation energy barrier imposed by the

Key Analytical Challenges

| Feature | Analytical Impact | Solution |

| Primary Amide ( | High H-bonding; thermally labile; low volatility.[1] | Derivatization to N-TMS amide.[2] |

| Quaternary | Steric bulk hinders reagent attack at the amine. | Elevated reaction temperature & catalysis (TMCS). |

| Enantiomeric Specificity | (2R) isomer requires preservation of chirality. | Non-racemizing silylation conditions (neutral/basic). |

Chemical Strategy: The Silylation Mechanism[3]

The objective is to replace active protic hydrogens on the amine (

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% Trimethylchlorosilane (TMCS ).

-

BSTFA: Acts as the primary silyl donor.

-

TMCS: Acts as a Lewis acid catalyst, increasing the leaving group potential of the trifluoroacetamide by-product, essential for driving the reaction to completion on the hindered amide nitrogen.

-

Pyridine: Used as the solvent to scavenge HCl released by TMCS and to act as a proton-transfer agent, facilitating the nucleophilic attack.

Reaction Pathway

The reaction proceeds in two stages.[3] The primary amine is silylated first (kinetically favored), followed by the amide nitrogen (thermodynamically controlled and sterically hindered).

Target Derivative: N,N'-bis(trimethylsilyl)-(2R)-2-amino-2-phenylpropanamide

-

Molecular Weight (Derivative): 308.5 g/mol (approximate, based on isotope avg).

-

Formula:

Figure 1: Step-wise silylation pathway. Note that the second step (Amide silylation) is the rate-limiting step due to the steric bulk of the adjacent phenyl/methyl groups.

Experimental Protocol

Safety Note: Silylation reagents are moisture-sensitive and corrosive. Perform all steps in a fume hood.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent). Open fresh ampoules to ensure dryness.

-

Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

-

Vials: 2 mL amber GC vials with PTFE-lined crimp/screw caps.

-

Heating: Dry block heater capable of 75°C.

Step-by-Step Methodology

-

Sample Preparation (Dryness is Critical):

-

Weigh 1.0 mg of (2R)-2-amino-2-phenylpropanamide into a GC vial.

-

Crucial Step: If the sample was stored in a freezer, allow it to equilibrate to room temperature before opening to prevent condensation. If the sample is an oil or suspected to be wet, add 100 µL of dichloromethane, evaporate to dryness under

stream to azeotrope off moisture.

-

-

Solubilization:

-

Add 100 µL of Anhydrous Pyridine .

-

Vortex for 30 seconds. Ensure the solid is fully dissolved or finely suspended.

-

-

Derivatization Reaction:

-

Add 100 µL of BSTFA + 1% TMCS .

-

Note: The molar ratio of reagent to active hydrogens should be at least 10:1.

-

Cap the vial tightly immediately.

-

Vortex for 10 seconds.

-

-

Incubation:

-

Place the vial in the heating block at 75°C for 45 minutes .

-

Why 75°C? Standard amines react at 60°C. The steric hindrance of the

-phenyl group requires higher energy to drive the bulky TMS group onto the amide nitrogen.

-

-

Final Prep:

-

Remove from heat and allow to cool to room temperature (approx. 10 mins).

-

Transfer to the autosampler. Inject within 24 hours.

-

GC-MS Method Parameters

This method uses a standard non-polar column. If enantiomeric excess (ee) determination is required, see Section 6.

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low bleed, high thermal stability for silylated compounds. |

| Inlet Temp | 260°C | High enough to vaporize the derivative, low enough to prevent thermal degradation. |

| Injection Mode | Split (10:1 or 20:1) | Prevents column overload; sharpens peaks. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal velocity. |

| Oven Program | 100°C (hold 1 min) | Fast ramp prevents broadening; high final temp elutes heavy by-products. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Ion Source | 230°C (EI Mode, 70 eV) | Standard ionization. |

| Mass Range | m/z 40 - 450 | Covers parent ion and key fragments. |

Data Interpretation & Validation

Mass Spectral Logic (Fragmentation)

The N,N'-bis(TMS) derivative of (2R)-2-amino-2-phenylpropanamide (

-

Molecular Ion (

): m/z 308 . Usually weak intensity in aliphatic amines, but the phenyl ring stabilizes the charge, so it may be visible. -

-Cleavage (Dominant): The bond between the quaternary carbon and the carbonyl carbon is fragile.

-

Loss of the amide group (

, mass ~116). -

Resulting Fragment:

. -

Calculation: Total (308) - Amide_TMS (116) = m/z 192 (Likely Base Peak).

-

-

TMS Fragments:

-

m/z 73 (

): Ubiquitous in all silylated samples. -

m/z 147 (Rearrangement): Indicates two TMS groups were present in the molecule.

-

Quality Control Criteria

-

Peak Shape: The peak should be symmetrical (Tailing factor < 1.2). Tailing indicates active sites (liner dirty) or incomplete silylation of the amide.

-

Artifacts: Look for a peak at m/z 236 (Mono-TMS derivative). If this peak is >5% of the Di-TMS peak, the reaction was incomplete. Action: Increase incubation time to 60 mins or temp to 85°C.

Advanced: Enantiomeric Purity (Chiral Analysis)

The standard method above cannot distinguish between (2R) and (2S) enantiomers. If you must verify the (2R) purity (e.g., for racemization checks), you must use a Chiral GC Column.

-

Recommended Column: Rt-

DEXsm (Restek) or Cyclosil-B (Agilent).-

Mechanism:[4] The derivatized analyte forms inclusion complexes with the cyclodextrin stationary phase.

-

-

Modified Oven Program: Isothermal hold is often required.

-

Example: 140°C Isothermal for 20-30 minutes.

-

-

Derivatization Note: The TMS derivative is suitable for chiral GC. Do not change the derivatization chemistry; only change the column.

Troubleshooting Decision Tree

Figure 2: Diagnostic logic for optimizing silylation results.

References

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

Restek Corporation. (2024). Guide to GC Analysis of Amino Acids. Retrieved from [Link]

-

Schummer, C., et al. (2009).[5] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

-

Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Classic text on steric hindrance in silylation).[5]

Sources

- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scale-Up Synthesis of (2R)-2-Amino-2-phenylpropanamide

Introduction: The Significance of Chiral α-Amino Amides in Drug Development

Chiral α-amino amides are crucial building blocks in modern pharmaceuticals. Their stereochemistry plays a pivotal role in determining pharmacological activity and reducing off-target effects. (2R)-2-Amino-2-phenylpropanamide, a non-natural amino acid derivative, is a key intermediate in the synthesis of various bioactive molecules. The development of a robust, scalable, and economically viable synthetic process for this compound is therefore of significant interest to the pharmaceutical industry.

This document provides a comprehensive guide for the scale-up synthesis of (2R)-2-amino-2-phenylpropanamide, designed for researchers, scientists, and drug development professionals. The proposed strategy is a chemoenzymatic approach, which combines the efficiency of chemical synthesis for the construction of the racemic backbone with the exquisite stereoselectivity of enzymatic resolution. This integrated approach offers a practical and sustainable route to the desired enantiomerically pure product.

Strategic Overview: A Chemoenzymatic Pathway

The synthesis is designed as a two-stage process. The first stage involves the chemical synthesis of racemic 2-amino-2-phenylpropanamide via the well-established Strecker reaction. This method is chosen for its high atom economy and the ready availability of starting materials. The second stage employs a highly selective enzymatic kinetic resolution of the racemic amide to isolate the desired (2R)-enantiomer.

Caption: Chemoenzymatic synthesis workflow for (2R)-2-amino-2-phenylpropanamide.

Part 1: Scale-Up Synthesis of Racemic 2-Amino-2-phenylpropanamide via Strecker Reaction

The Strecker synthesis is a classic and highly effective method for preparing α-amino acids and their derivatives from aldehydes or ketones.[1] For the synthesis of 2-amino-2-phenylpropanamide, acetophenone is the logical starting material.

Protocol: Racemic 2-Amino-2-phenylpropanamide Synthesis

Materials and Equipment:

-

Jacketed glass reactor (appropriate volume for the desired scale) with overhead stirring, temperature control, and a bottom outlet valve.

-

Addition funnels.

-

pH meter.

-

Filtration apparatus (e.g., Nutsche filter-dryer).

-

Vacuum oven.

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (for a 1 mol scale) |

| Acetophenone | 120.15 | 1.03 | 120.15 g (1.0 mol) |

| Ammonium Chloride | 53.49 | - | 64.2 g (1.2 mol) |

| Sodium Cyanide | 49.01 | - | 58.8 g (1.2 mol) |

| Methanol | 32.04 | 0.792 | As required |

| Water | 18.02 | 1.00 | As required |

| Hydrochloric Acid (37%) | 36.46 | 1.18 | As required |

| Sodium Hydroxide | 40.00 | - | As required |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge the jacketed reactor with ammonium chloride (1.2 eq) and water. Stir until fully dissolved. Add acetophenone (1.0 eq) to the solution.

-

Cyanide Addition: In a separate vessel, carefully dissolve sodium cyanide (1.2 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate PPE. Slowly add the sodium cyanide solution to the reactor via an addition funnel over a period of 1-2 hours, maintaining the temperature between 20-25 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of acetophenone.

-

Work-up and Isolation of α-Aminonitrile: After the reaction is complete, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted acetophenone. The aqueous layer containing the α-aminonitrile is carried forward to the hydrolysis step.

-

Hydrolysis: Carefully add concentrated hydrochloric acid to the aqueous solution containing the α-aminonitrile. Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. This will hydrolyze the nitrile to the corresponding amide.

-

Product Isolation and Purification: Cool the reaction mixture to room temperature. Adjust the pH of the solution to approximately 9-10 with a concentrated sodium hydroxide solution. This will precipitate the racemic 2-amino-2-phenylpropanamide.

-

Filter the solid product and wash it with cold water.

-

Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

The crude product can be further purified by recrystallization. A common solvent system for recrystallization of amino acid derivatives is a mixture of ethanol and water.[2]

Part 2: Enzymatic Kinetic Resolution for (2R)-2-Amino-2-phenylpropanamide

Enzymatic kinetic resolution is a powerful technique for separating enantiomers.[3] In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic 2-amino-2-phenylpropanamide, an R-selective amidase can be employed. This enzyme will selectively hydrolyze the (2S)-amide to the corresponding (2S)-amino acid, leaving the desired (2R)-amide untouched.

Protocol: Enzymatic Resolution

Materials and Equipment:

-

Bioreactor or temperature-controlled stirred tank reactor with pH control.

-

Centrifuge for cell harvesting (if using whole-cell biocatalyst).

-

Filtration system to separate the enzyme from the reaction mixture.

-

HPLC with a chiral column for enantiomeric excess (ee) determination.

Reagents and Biocatalyst:

| Reagent/Biocatalyst | Description |

| Racemic 2-Amino-2-phenylpropanamide | Substrate from Part 1 |

| R-selective Amidase | Commercially available or produced in-house (e.g., from Burkholderia sp.) |

| Buffer solution | e.g., Potassium phosphate buffer (pH 7.5) |

| Acid and Base for pH control | e.g., HCl and NaOH |

Procedure:

-

Biocatalyst Preparation: If using a whole-cell biocatalyst, cultivate the microorganisms expressing the R-selective amidase and harvest the cells by centrifugation. If using a purified enzyme, prepare a solution of the enzyme in the reaction buffer.

-

Reaction Setup: In the bioreactor, dissolve the racemic 2-amino-2-phenylpropanamide in the buffer solution. The substrate concentration should be optimized based on the enzyme's activity and stability.

-

Enzymatic Reaction: Add the amidase (either as whole cells or purified enzyme) to the reactor. Maintain the temperature and pH at the optimal conditions for the specific enzyme (e.g., 30-40 °C, pH 7.5).

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC. The goal is to reach approximately 50% conversion, at which point the (2S)-amide will be converted to the (2S)-amino acid, and the remaining amide will be highly enriched in the (2R)-enantiomer.

-

Reaction Quenching and Product Separation: Once the desired conversion is reached, stop the reaction by either removing the enzyme (e.g., by filtration or centrifugation) or by changing the pH or temperature to inactivate the enzyme.

-

Separation of (2R)-Amide and (2S)-Acid: The resulting mixture contains the (2R)-2-amino-2-phenylpropanamide and (2S)-2-amino-2-phenylpropanoic acid. The separation can be achieved by exploiting the difference in their physical properties. For example, the amino acid can be precipitated by adjusting the pH to its isoelectric point, while the amino amide remains in solution. Alternatively, extraction with a suitable solvent at a specific pH can be employed.

-

Final Purification: The isolated (2R)-2-amino-2-phenylpropanamide can be further purified by recrystallization to achieve high chemical and enantiomeric purity.

Analytical Methods and Quality Control

Rigorous analytical monitoring is essential throughout the synthesis to ensure the quality of the final product.

| Analysis | Method | Purpose |

| Reaction Progress | TLC, HPLC | To monitor the consumption of starting materials and formation of products. |

| Purity | HPLC, NMR, Mass Spectrometry | To determine the chemical purity of the intermediates and the final product. |

| Enantiomeric Excess (ee) | Chiral HPLC | To determine the enantiomeric purity of the final product. |

Safety and Handling

-

Sodium Cyanide: Highly toxic. Handle only in a well-ventilated fume hood with appropriate PPE. Have a cyanide antidote kit readily available.

-

Acids and Bases: Corrosive. Handle with care and appropriate PPE.

-

Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The chemoenzymatic approach detailed in these application notes provides a practical and scalable route for the synthesis of enantiomerically pure (2R)-2-amino-2-phenylpropanamide. By combining a robust chemical synthesis of the racemic precursor with a highly selective enzymatic resolution, this strategy offers a reliable and efficient method for producing this valuable chiral building block for the pharmaceutical industry. The provided protocols serve as a comprehensive guide for researchers and process chemists to implement and optimize this synthesis on a larger scale.

References

Sources

Technical Support Center: Synthesis of (2R)-2-amino-2-phenylpropanamide

Welcome to the technical support center for the synthesis of (2R)-2-amino-2-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this chiral amino amide. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to improve yield, purity, and enantiomeric excess.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired Amide and Formation of a Carboxylic Acid Byproduct

Question: My reaction is consuming the starting nitrile, but I'm observing a significant amount of (2R)-2-amino-2-phenylpropanoic acid alongside my desired (2R)-2-amino-2-phenylpropanamide. What is causing this, and how can I prevent it?

Answer:

This is a classic case of over-hydrolysis. The synthesis of amides from nitriles, particularly under harsh acidic or basic conditions, can be challenging to stop at the amide stage.[1] The amide intermediate is susceptible to further hydrolysis to the corresponding carboxylic acid.[2][3]

Causality:

-

Reaction Conditions: Elevated temperatures and prolonged reaction times significantly favor the formation of the carboxylic acid.[1]

-

Acid/Base Concentration: High concentrations of strong acids or bases act as catalysts for both the initial nitrile hydration and the subsequent amide hydrolysis.

Troubleshooting Steps:

-

Milder Reaction Conditions: Attempt the hydrolysis using milder conditions. For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid in acetic acid can facilitate the hydration of the nitrile to the amide with minimal over-hydrolysis.[1]

-

Temperature Control: Maintain a lower reaction temperature. Some sources suggest that hydrolysis with HCl at around 40°C can favor the formation of the amide.[1]

-

Alternative Reagents: Consider using a reagent system known for selective nitrile hydration. For example, basic hydrogen peroxide in an aqueous surfactant solution can convert nitriles to amides efficiently.[4]

-

Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC. Quench the reaction as soon as a significant amount of the desired amide has formed and before substantial over-hydrolysis occurs.

Issue 2: Loss of Stereochemical Purity (Racemization)

Question: My final product shows a loss of enantiomeric purity. I started with an enantiomerically pure precursor, but the final (2R)-2-amino-2-phenylpropanamide is partially or fully racemic. What is causing this racemization?

Answer:

Racemization, the formation of an equal mixture of both enantiomers, is a significant risk when working with chiral α-amino acids and their derivatives.[5] The α-proton (the hydrogen on the carbon bearing the amino and phenyl groups) is susceptible to removal under certain conditions, leading to a planar intermediate that can be re-protonated from either face, resulting in a loss of stereochemistry.[6]

Causality:

-

Basic Conditions: The presence of a base is a primary cause of racemization in amino acid synthesis.[7] The base can deprotonate the α-carbon, forming a resonance-stabilized carbanion (or enolate-like) intermediate.

-

Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization.

-

Prolonged Reaction Times: The longer the chiral center is exposed to conditions that promote racemization, the greater the loss of enantiomeric purity will be.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for racemization.

Preventative Measures:

-

pH Control: Maintain a neutral or slightly acidic pH throughout the synthesis and workup.

-

Base Selection: If a base is necessary, use a sterically hindered, non-nucleophilic base like 2,4,6-collidine, or a weaker base like N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIEA).[7]

-

Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Protecting Groups: Ensure that the amino group is appropriately protected during steps that require harsh conditions.

Issue 3: Formation of Elimination and Rearrangement Byproducts in a Ritter-type Synthesis

Question: I am attempting a synthesis using a Ritter-type reaction, starting from an alcohol precursor. My product mixture contains significant amounts of olefinic byproducts and potential isomers. What is happening?

Answer:

The Ritter reaction involves the formation of a carbocation intermediate, which is then trapped by the nitrile.[8][9] Carbocations are highly reactive species and can undergo side reactions such as elimination (loss of a proton to form an alkene) and rearrangement to a more stable carbocation before being trapped by the nitrile.

Mechanism of Side Reactions:

Caption: Potential pathways for carbocation intermediates in a Ritter-type reaction.

Troubleshooting and Optimization:

-

Choice of Acid: Use a non-nucleophilic strong acid (e.g., sulfuric acid, perchloric acid) to promote carbocation formation without competing nucleophilic attack.

-

Solvent: A non-polar solvent can sometimes suppress elimination reactions.

-

Temperature: Lower temperatures generally disfavor elimination and rearrangement reactions.

-

Substrate Design: If possible, choose a precursor that forms a stable carbocation less prone to rearrangement. For the synthesis of (2R)-2-amino-2-phenylpropanamide, a benzylic precursor is ideal as the benzylic carbocation is relatively stable.

Experimental Protocols

Protocol 1: Purification of (2R)-2-amino-2-phenylpropanamide from Carboxylic Acid Byproduct

This protocol describes a method for separating the desired amide from the over-hydrolysis byproduct, (2R)-2-amino-2-phenylpropanoic acid, based on their differing acid-base properties.

Materials:

-

Crude reaction mixture containing amide and carboxylic acid

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

-

Acidic Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with 1 M HCl. This step will protonate the amino groups of both the amide and the amino acid, potentially keeping them in the organic layer.

-

Bicarbonate Extraction: Wash the organic layer with saturated sodium bicarbonate solution. The basic bicarbonate solution will deprotonate the carboxylic acid group of the amino acid byproduct, forming a water-soluble carboxylate salt. The desired amide will remain in the organic layer. Repeat this extraction 2-3 times to ensure complete removal of the acidic byproduct.

-

Aqueous Layer Separation: Combine the aqueous bicarbonate layers. This contains the amino acid byproduct, which can be recovered by acidifying the aqueous layer with 1 M HCl until precipitate forms, followed by filtration.

-

Organic Layer Workup: Wash the ethyl acetate layer (containing the desired amide) with brine to remove residual water.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the purified (2R)-2-amino-2-phenylpropanamide.

-